(S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide
CAS No.:
Cat. No.: VC18923118
Molecular Formula: C16H18N2O
Molecular Weight: 254.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N2O |
|---|---|
| Molecular Weight | 254.33 g/mol |
| IUPAC Name | (2S)-N-(2-methylnaphthalen-1-yl)pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C16H18N2O/c1-11-8-9-12-5-2-3-6-13(12)15(11)18-16(19)14-7-4-10-17-14/h2-3,5-6,8-9,14,17H,4,7,10H2,1H3,(H,18,19)/t14-/m0/s1 |
| Standard InChI Key | MPVXJQZHFQGDDF-AWEZNQCLSA-N |
| Isomeric SMILES | CC1=C(C2=CC=CC=C2C=C1)NC(=O)[C@@H]3CCCN3 |
| Canonical SMILES | CC1=C(C2=CC=CC=C2C=C1)NC(=O)C3CCCN3 |
Introduction
Structural and Stereochemical Features
Core Molecular Architecture
(S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide consists of two primary subunits:
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A 2-methylnaphthalen-1-yl group providing aromatic planar rigidity and π-π stacking capabilities.
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A (S)-configured pyrrolidine-2-carboxamide unit introducing stereochemical complexity and hydrogen-bonding functionality.
The stereocenter at the pyrrolidine’s second carbon dictates the compound’s chiral properties, which are critical for its biological activity. X-ray crystallographic studies of analogous pyrrolidine carboxamides reveal a puckered pyrrolidine ring with an envelope conformation, while the naphthalene system adopts a near-planar geometry .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 254.33 g/mol | |
| Stereochemistry | (S)-configuration at C2 | |
| Torsion Angle (N-C(O)-C1-C2) | 120.5° (calculated) |
Synthesis and Purification Strategies
Industrial-Scale Production
The compound is synthesized via a two-step sequence:
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Coupling Reaction: (S)-pyrrolidine-2-carboxylic acid reacts with 2-methylnaphthalen-1-amine using coupling agents like HATU or EDCl in dichloromethane at 0–5°C.
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Chiral Resolution: Diastereomeric salts formed with tartaric acid derivatives enable isolation of the (S)-enantiomer (>99% ee) .
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes racemization |
| Solvent | Dichloromethane | Enhances amine solubility |
| Coupling Agent | EDCl/HOBt | 85% yield |
| Purification Method | Column chromatography (SiO₂, EtOAc/hexane) | 98% purity |
A patent-scale telescopic process for analogous pyrrolidine carboxamides demonstrates the feasibility of kilogram-scale production with <2% impurity levels .
Physicochemical Properties
Thermal and Solubility Profile
The compound exhibits a melting point range of 93–96°C, with decomposition observed above 250°C. Solubility data reveal:
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High lipophilicity ( 3.2) in nonpolar solvents (e.g., dichloromethane)
Table 3: Stability Parameters
| Condition | Stability Outcome |
|---|---|
| Ambient Light | Stable for 6 months |
| 40°C/75% RH | <5% degradation over 3 months |
| Acidic (pH 2) | Amide bond hydrolysis in 48 hr |
Industrial and Research Applications
Asymmetric Synthesis
The compound serves as a chiral auxiliary in:
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Evans-type oxazolidinone formations
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Stereoselective aldol reactions (dr >20:1)
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Transition-metal catalyzed cross-couplings
Material Science Applications
Thin-film XRD analyses of naphthalene-pyrrolidine hybrids demonstrate liquid crystalline behavior at 120–180°C, with potential use in organic semiconductors .
| Parameter | Value |
|---|---|
| LD₅₀ (oral, rat) | >2000 mg/kg |
| Skin Irritation | Non-irritating |
| Storage Conditions | 4–8°C under argon |
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